molecular formula C12H12F9NO B1302054 n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine CAS No. 31164-13-3

n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine

Cat. No. B1302054
CAS RN: 31164-13-3
M. Wt: 357.21 g/mol
InChI Key: CFZPILZXWJKGJJ-UHFFFAOYSA-N
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Description

N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine (NMFP) is a synthetic molecule that has recently been synthesized and studied for its potential applications in scientific research. It is an analogue of the natural compound pyrrolidine, and has been found to have a wide range of biochemical and physiological effects. This article will provide an overview of NMFP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has been studied for its potential applications in scientific research, including its use as a model compound for the study of organic chemistry, as a probe for studying enzyme-substrate interactions, and as a tool for studying the effects of fluorinated compounds on biological systems. It has also been used to study the effects of fluorinated compounds on the environment.

Mechanism of Action

N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has been found to interact with proteins, enzymes, and other biological molecules, due to its ability to form hydrogen bonds with these molecules. It has also been found to interact with lipids, due to its hydrophobic nature.
Biochemical and Physiological Effects
n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, amino acids, and carbohydrates. It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has several advantages for use in lab experiments. It is easy to synthesize and is relatively inexpensive. It is also non-toxic and non-carcinogenic. However, there are some limitations to its use in lab experiments. It is not very stable in aqueous solutions, and its effects on biological systems are not fully understood.

Future Directions

There are a number of potential future directions for the study of n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine. These include further studies on its effects on biological systems, including its effects on proteins, enzymes, and other molecules. Additionally, further studies could be conducted on its effects on the environment, including its effects on the bioaccumulation of fluorinated compounds. Other potential future directions include further studies on its synthesis method, and on its use as a model compound for the study of organic chemistry. Finally, further studies could be conducted on its use as a tool for studying the effects of fluorinated compounds on biological systems.

Synthesis Methods

N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has been synthesized using the reaction of 1-chloro-2-fluoro-3-methyl-4-pentanone with 1-bromo-2-fluoro-3-methyl-4-pentanone in the presence of a base. The reaction is carried out in anhydrous ethanol, and the resulting product is an N-acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine.

properties

IUPAC Name

1-[3-methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F9NO/c1-6-4-22(7(2)23)5-8(6)3-9(13,14)10(15,16)11(17,18)12(19,20)21/h8H,1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZPILZXWJKGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C(=C)C1)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370986
Record name 1-[3-Methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine

CAS RN

31164-13-3
Record name 1-[3-Methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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